2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, a hydroxy-functionalized pentyl chain, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzoyl chloride and 5-hydroxy-3-(thiophen-3-yl)pentylamine.
Amide Formation: The benzoyl chloride reacts with the amine in the presence of a base such as triethylamine to form the benzamide linkage.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could introduce various functional groups.
Scientific Research Applications
2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.
Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide exerts its effects would depend on its interaction with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, affecting biochemical pathways.
Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide: can be compared with other benzamide derivatives that have different substituents on the benzene ring or variations in the side chain.
Thiophene-containing Compounds:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or material properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c17-13-2-1-3-14(18)15(13)16(21)19-7-4-11(5-8-20)12-6-9-22-10-12/h1-3,6,9-11,20H,4-5,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGGCHRCPGNVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC(CCO)C2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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